

IUPAC name for 5-Nitro-2-(trifluoromethoxy)aniline.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitro-2-(trifluoromethoxy)aniline

Cat. No.: B178932

[Get Quote](#)

Core Compound: 5-Nitro-2-(trifluoromethoxy)aniline

This technical guide provides a comprehensive overview of **5-Nitro-2-(trifluoromethoxy)aniline**, a key intermediate in organic synthesis and a building block for pharmaceutical development. The document details its chemical properties, outlines a plausible synthetic protocol, and explores its potential applications, particularly in the realm of medicinal chemistry. This information is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

5-Nitro-2-(trifluoromethoxy)aniline is an aromatic amine featuring three key functional groups: an aniline moiety, a nitro group, and a trifluoromethoxy group. These groups impart specific chemical and physical characteristics that are highly valuable in the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is known to enhance critical drug properties such as metabolic stability and lipophilicity.[\[1\]](#)[\[2\]](#)

Table 1: Compound Identification

Identifier	Value
IUPAC Name	5-nitro-2-(trifluoromethoxy)aniline [3] [4]
CAS Number	158579-82-9 [3] [5] [6] [7]
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₃ [5]
Molecular Weight	222.12 g/mol [3] [8]
InChI	1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2 [3] [8]
InChIKey	QMEGHVYHZCJNOH-UHFFFAOYSA-N [3] [4] [8]

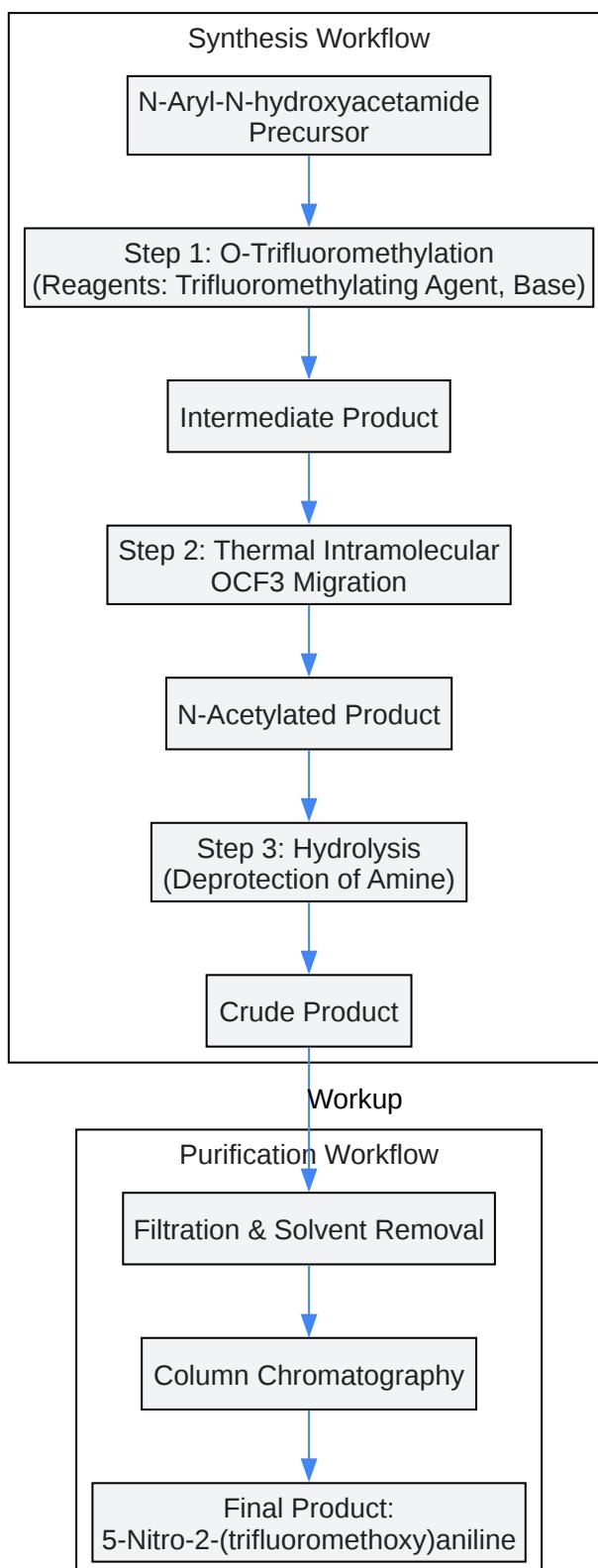
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)OC(F)(F)F[\[4\]](#) |

Table 2: Physicochemical and Safety Data

Property	Value
Physical Form	Solid [3] [8]
Boiling Point	295.7 ± 35.0 °C at 760 mmHg [7] [8]
Purity	≥98% [3] [8]
Storage	Room temperature, keep in a dark place, under inert atmosphere. [3]
Signal Word	Warning [3] [8]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [3] [8]

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[\[3\]](#)[\[8\]](#) |

Synthesis and Experimental Protocols


The synthesis of ortho-trifluoromethoxylated aniline derivatives can be achieved through specialized methods.^{[9][10]} While a specific, detailed synthesis for **5-Nitro-2-(trifluoromethoxy)aniline** is not readily available, a general and operationally simple two-step protocol for related structures has been reported. This involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor, followed by a thermally induced intramolecular OCF₃ migration.^[9] This approach is noted for its use of easy-to-handle reagents and its scalability.^{[9][10]}

Hypothetical Experimental Protocol:

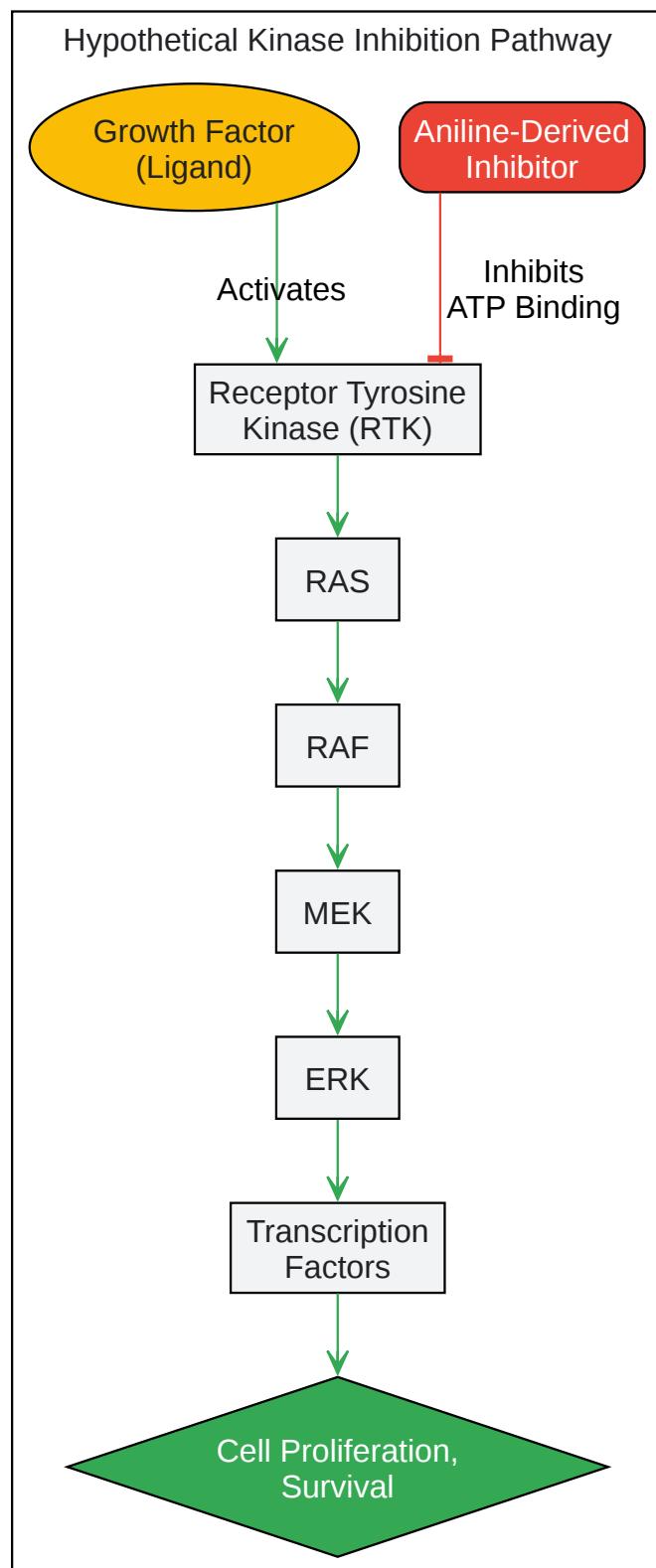
This protocol is a generalized adaptation for the synthesis of the target compound.

- Preparation of Precursor: The synthesis would begin with a suitably substituted N-(2-hydroxy-4-nitrophenyl)acetamide. This precursor is essential for the subsequent trifluoromethylation and rearrangement steps.
- O-Trifluoromethylation: The N-aryl-N-hydroxyacetamide precursor is reacted with a trifluoromethylating agent in an appropriate solvent system. This step introduces the -OCF₃ group onto the hydroxylamine oxygen.
- Thermal Rearrangement: The resulting intermediate is subjected to thermal conditions, which induces an intramolecular migration of the -OCF₃ group to the ortho position on the aromatic ring, yielding the N-acetylated version of the target compound.
- Deprotection: The acetyl protecting group on the aniline nitrogen is removed under standard hydrolysis conditions (acidic or basic) to yield the final product, **5-Nitro-2-(trifluoromethoxy)aniline**.
- Purification: The crude product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to achieve high purity (≥98%).

Below is a diagram illustrating the logical workflow for this synthetic process.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of **5-Nitro-2-(trifluoromethoxy)aniline**.


Applications in Drug Development and Medicinal Chemistry

Aniline derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents, from early sulfa drugs to advanced targeted cancer therapies.

[11] The specific functional groups on **5-Nitro-2-(trifluoromethoxy)aniline** make it a particularly interesting building block for drug design.

- Trifluoromethoxy Group (-OCF₃): This moiety significantly impacts a molecule's physicochemical properties. It is a highly lipophilic group that can improve a drug's ability to cross cell membranes. Furthermore, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.[1]
- Aniline Moiety: The amino group provides a versatile synthetic handle for further functionalization, allowing for the construction of larger, more complex molecules. It is a key component in many kinase inhibitors, which are crucial in oncology.[11]
- Nitro Group (-NO₂): The nitroaromatic group can serve as a bioreductive trigger. In the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitro group can be enzymatically reduced to form reactive species that are cytotoxic, making it a valuable component for hypoxia-activated prodrugs.[12][13]

A drug candidate derived from this compound could potentially function as a kinase inhibitor. The diagram below illustrates a hypothetical mechanism where such a drug inhibits a Receptor Tyrosine Kinase (RTK) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.

[Click to download full resolution via product page](#)

Inhibition of an RTK signaling pathway by a hypothetical drug derived from the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Nitro-2-(trifluoromethoxy)aniline | 158579-82-9 [sigmaaldrich.com]
- 4. bocsci.com [bocsci.com]
- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 6. 158579-82-9|5-Nitro-2-(trifluoromethoxy)aniline|BLD Pharm [bldpharm.com]
- 7. 5-Nitro-2-(trifluoromethoxy)aniline | 158579-82-9 [sigmaaldrich.com]
- 8. 5-Nitro-2-(trifluoromethoxy)aniline | 158579-82-9 [sigmaaldrich.com]
- 9. Video: Protocol for the Synthesis of Ortho-trifluoromethylated Aniline Derivatives [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [IUPAC name for 5-Nitro-2-(trifluoromethoxy)aniline.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178932#iupac-name-for-5-nitro-2-trifluoromethoxy-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com